5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid

Vue d'ensemble

Description

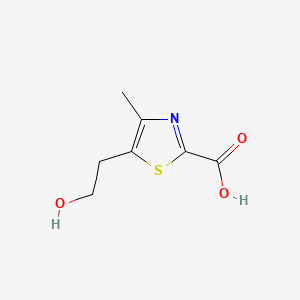

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is an organic compound belonging to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid typically involves the condensation of appropriate thiazole precursors under controlled conditions. One common method includes the reaction of 4-methylthiazole with ethylene oxide in the presence of a base to form 5-(beta-Hydroxyethyl)-4-methylthiazole. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

Oxidation: Formation of 5-(beta-Oxoethyl)-4-methylthiazole-2-carboxylic acid.

Reduction: Formation of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound's versatility allows it to be utilized in various research domains:

1. Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex thiazole derivatives, contributing to advancements in organic chemistry .

2. Biology

- Enzyme Catalysis : It plays a role in enzyme-catalyzed reactions, particularly in thiamine (Vitamin B1) biosynthesis, where it acts as a substrate .

3. Medicine

- Therapeutic Potential : Investigated for antimicrobial and anti-inflammatory properties, it shows promise in developing new therapeutic agents .

4. Industry

- Pharmaceuticals and Agrochemicals : Used in the production of various pharmaceuticals and agrochemical products due to its reactive functional groups .

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial metabolic pathways .

Antioxidant Activity

Studies show that it can scavenge free radicals, indicating potential benefits in reducing oxidative stress linked to diseases like cancer and neurodegenerative disorders .

Thiamine Biosynthesis in E. coli

A study highlighted that this compound is an essential intermediate in the biosynthesis of thiamine in Escherichia coli, showcasing its importance in microbial nutrition and metabolism .

Antioxidant Evaluation

In vitro assays revealed that the compound exhibits notable free radical scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential use as an antioxidant agent .

Microbial Growth Inhibition

Experiments indicated that this compound could inhibit microbial growth at certain concentrations, supporting its application as an antimicrobial agent in clinical settings .

Mécanisme D'action

The mechanism of action of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The thiazole ring structure allows it to bind to active sites of enzymes, modulating their activity and affecting biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-5-hydroxyethylthiazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

5-Hydroxyethyl-4-methylthiazole: Similar structure but different functional groups, leading to varied reactivity and applications.

Hydroxyethylmethacrylate: Contains a hydroxyethyl group but belongs to a different class of compounds (methacrylates).

Uniqueness

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications.

Activité Biologique

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid (CAS No. 75113-60-9) is a thiazole derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxylic acid group, and a hydroxyl ethyl side chain. The synthesis typically involves the condensation of 4-methylthiazole with ethylene oxide under basic conditions, followed by carboxylation using carbon dioxide under high pressure and temperature.

Enzymatic Interactions

This compound has been studied for its role as a substrate in various enzymatic reactions. It is particularly noted for its involvement in thiamine (Vitamin B1) biosynthesis, where it acts as a precursor in microbial metabolism .

Table 1: Summary of Biological Activities

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial metabolic pathways due to its structural similarity to essential nutrients required by bacteria .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals, thereby potentially reducing oxidative stress within biological systems. This activity is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It can modulate enzyme activities by acting as an inhibitor or substrate, influencing metabolic pathways crucial for cellular function.

Case Studies

- Thiamine Biosynthesis in E. coli : A study demonstrated that this compound serves as an essential intermediate in the biosynthesis of thiamine in E. coli, highlighting its importance in microbial nutrition and metabolism .

- Antioxidant Evaluation : In vitro assays revealed that this compound exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 values indicated moderate efficacy in reducing oxidative damage .

- Microbial Growth Inhibition : Experiments conducted on various bacterial strains showed that the compound could inhibit growth at certain concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-4-5(2-3-9)12-6(8-4)7(10)11/h9H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYKIGXWFDMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226082 | |

| Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75113-60-9 | |

| Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075113609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.